N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-10-9-17(27-18)16-12-26-20(22-16)23-19(24)13-5-4-8-15(11-13)25-14-6-2-1-3-7-14/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKLSDHAQGSIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .
Mode of Action
this compound interacts with its targets by inhibiting the activity of the COX-1, COX-2, and 5-LOX enzymes . This inhibition results in a decrease in the production of pro-inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By inhibiting the enzymes in this pathway, this compound reduces the production of these mediators, leading to an anti-inflammatory effect .
Pharmacokinetics
The compound has a density of 1332g/cm3, a boiling point of 21056ºC at 760 mmHg, and a flash point of 81144ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of this compound is a reduction in inflammation . By inhibiting the COX-1, COX-2, and 5-LOX enzymes, the compound decreases the production of pro-inflammatory mediators. This leads to a reduction in inflammation and potentially provides relief from symptoms associated with inflammatory conditions .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic compound belonging to the thiazole derivatives class. Its structure features a thiazole ring, a phenoxy group, and a chlorothiophene moiety, which contribute to its biological activity. This article explores the biological activity of this compound, including its therapeutic potential, mechanisms of action, and relevant research findings.
Structure and Composition
The molecular formula of this compound is . The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.78 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
This compound has been investigated for various biological activities:
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and COX enzymes.
- Antimicrobial Activity : In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
- Anticancer Potential : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy :
- Anticancer Activity :
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The activity of thiazole-based benzamides is highly dependent on substituents. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) and nitro groups enhance binding to hydrophobic enzyme pockets. For example, 2,4-difluorobenzamide (IC₅₀ ~9–11 mM for COX inhibition) leverages fluorine’s electronegativity for target interaction .
- Phenoxy vs. Alkyl Substituents: Phenoxy groups (as in the target compound) improve solubility and π-stacking compared to alkyl chains. The 2-phenoxy analog in showed 129% activity in growth assays, outperforming sulfonamide derivatives.
- Thiophene vs. Phenyl Rings : The 5-chlorothiophene in the target compound may offer superior metabolic resistance compared to phenyl rings due to sulfur’s lower susceptibility to oxidative degradation .
Pharmacological Activity
- COX/LOX Inhibition: Thiazole-acetamide derivatives (e.g., compound 6a, IC₅₀ = 9.01 mM for COX-1) demonstrate non-selective COX inhibition, whereas phenoxybenzamides may exhibit enhanced selectivity due to steric effects .
- Growth Modulation: Analogs with methylphenyl substituents (e.g., ) enhance plant growth by 129%, suggesting the target compound’s phenoxy group could similarly influence developmental pathways.
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide?
Methodological Answer: The synthesis of thiazole-containing compounds like this derivative typically involves coupling reactions between amine-functionalized thiazoles and activated carboxylic acid derivatives. For example:
- Step 1: React 5-chlorothiophen-2-amine with a benzoyl chloride derivative (e.g., 3-phenoxybenzoyl chloride) in pyridine or another base to form the amide bond. Stirring at room temperature overnight is common .
- Step 2: Purify via chromatography and recrystallize from methanol or ethanol-DMF mixtures to obtain high-purity crystals .
- Key Considerations: Monitor reaction progress with TLC, and optimize stoichiometry to avoid side products like unreacted amines or over-acylation .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings from analogous thiazole derivatives include:
- Hydrogen bonding: Classical N–H···N bonds form centrosymmetric dimers, while C–H···O/F interactions further stabilize the lattice .
- Packing motifs: Thiazole and benzene rings often adopt planar conformations, with π-π stacking distances ~3.5–4.0 Å .
- Refinement: Use riding models for H atoms with isotropic displacement parameters (Uiso = 1.2 Ueq of parent atoms) .
Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and amide carbonyl signals (δ ~165–170 ppm) .
- IR: Detect amide C=O stretches (~1680 cm⁻¹) and C–S vibrations in thiazole (~680 cm⁻¹) .
- Elemental Analysis: Validate purity by comparing calculated vs. experimental C/H/N/S percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can researchers investigate the inhibitory activity of this compound against metabolic enzymes like PFOR (Pyruvate:Ferredoxin Oxidoreductase)?
Methodological Answer:
- Enzyme Assays: Use anaerobic spectrophotometric assays to monitor NADH oxidation or acetyl-CoA formation. Compare inhibition rates (IC₅₀) with nitazoxanide derivatives, which share structural similarities .
- Docking Studies: Perform molecular docking (e.g., AutoDock Vina) to model interactions between the amide anion and PFOR’s [4Fe-4S] clusters. Prioritize binding poses with H-bonds to active-site cysteine residues .
- Mutagenesis: Validate key residues (e.g., Cys/His mutants) via site-directed mutagenesis to confirm binding specificity .
Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer:
- Dose-Response Curves: Re-evaluate activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
- Cell Line Variability: Test against isogenic panels (e.g., NCI-60 cancer lines) to assess tissue-specific responses. Include positive controls (e.g., doxorubicin) .
- Mechanistic Profiling: Use transcriptomics or proteomics to distinguish off-target effects (e.g., ROS generation) from direct enzyme inhibition .
Q. How can computational modeling predict the metabolic stability and toxicity of this compound?
Methodological Answer:
- ADMET Prediction: Use tools like SwissADME to calculate logP (lipophilicity), CYP450 inhibition, and bioavailability. The trifluoromethyl group may enhance metabolic stability .
- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess conformational stability of the thiazole-phenoxy linkage under physiological conditions .
- Toxicity Screening: Employ zebrafish embryo models (FET assay) for acute toxicity (LC₅₀) and developmental effects at sub-µM concentrations .
Q. What advanced crystallization techniques improve yield and quality of single crystals for X-ray studies?
Methodological Answer:
- Solvent Screening: Use microbatch under oil or vapor diffusion with solvents like DMSO/water (2:1 v/v) to optimize crystal growth .
- Seeding: Introduce microseeds from previous trials to enhance nucleation.
- Cryoprotection: Soak crystals in Paratone-N or glycerol (20% v/v) before flash-cooling to 100 K for data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
